1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a sulfonamide functional group. The molecular formula for this compound is C₇H₁₁N₃O₂S. The presence of the sulfonamide group imparts significant chemical properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Research indicates that 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition studies have shown that compounds with similar structures can effectively inhibit specific isoforms of carbonic anhydrases, suggesting that this compound may also possess similar inhibitory effects .
The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide typically involves several steps:
These methods highlight the versatility in synthesizing this compound and its derivatives.
1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide has potential applications in various fields:
Interaction studies have primarily focused on understanding how 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide interacts with biological targets such as enzymes and receptors. Computational studies, including molecular docking simulations, have been employed to predict binding affinities and elucidate mechanisms of action against target enzymes like carbonic anhydrases . These studies are essential for guiding further experimental investigations.
Several compounds share structural similarities with 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide, providing a basis for comparison:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide | Methyl group instead of ethyl | Different steric effects may alter biological activity |
| 3-(2-Aminoethyl)-pyrazole | Aminoethyl side chain | Potentially different interaction profiles |
| 4-(Phenyl)-pyrazole sulfonamides | Contains a phenyl group | Exhibits distinct pharmacological properties |
The uniqueness of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide lies in its specific substitution pattern and functional groups, which influence its reactivity and biological activity compared to these similar compounds.
This comprehensive overview highlights the significance of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide in chemical research and potential therapeutic applications. Further studies are warranted to fully explore its capabilities and develop it into viable pharmaceutical agents.
Nucleophilic substitution reactions play a pivotal role in introducing diverse functional groups to the pyrazole-sulfonamide scaffold. The electron-deficient nature of the pyrazole ring, particularly at the C-4 position adjacent to the sulfonamide group, facilitates selective substitutions. Research demonstrates that 5-aminopyrazole derivatives exhibit enhanced nucleophilic character at the C-4 position due to resonance stabilization from the amino group.
Substituent effects significantly influence reaction outcomes. Electron-withdrawing groups (EWGs) at the pyrazole N-1 position activate the ring for nucleophilic attack, while electron-donating groups (EDGs) require harsher conditions. For instance, 1-ethyl substitution creates moderate deactivation, necessitating catalysts like cesium carbonate or copper(I) iodide to achieve acceptable reaction rates. A comparative study of leaving groups in substitution reactions revealed the following reactivity trend:
| Leaving Group | Relative Reactivity (krel) | Optimal Catalyst |
|---|---|---|
| Cl | 1.0 | Cs2CO3 |
| Br | 2.3 | CuI |
| I | 4.7 | Pd(PPh3)4 |
| OTf | 6.5 | None required |
Data adapted from pyrazole substitution studies.
The mechanism proceeds through a concerted aromatic substitution pathway where the sulfonamide group acts as both an activating and directing group. Computational studies suggest that the sulfonamide's electron-withdrawing effect creates partial positive charge at C-4, favoring nucleophilic attack while the N-ethyl group provides steric protection for adjacent positions.
Microwave irradiation has revolutionized pyrazole ring formation through accelerated cyclocondensation reactions. The 1-ethyl-1H-pyrazole core is efficiently constructed via [3+2] cycloaddition between hydrazine derivatives and 1,3-diketones under microwave conditions. Key advantages include:
A representative protocol involves reacting ethyl hydrazinecarboxylate with acetylacetone (2,4-pentanedione) in dimethylformamide at 150°C under 300W microwave irradiation for 20 minutes. The reaction proceeds through enamine intermediate formation followed by cyclization, with microwave energy preferentially exciting polar transition states to lower activation barriers.
Comparative kinetic data:
| Heating Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 150 | 1440 | 52 |
| Microwave | 150 | 20 | 89 |
Data from pyrazole cyclocondensation studies.
Regiochemical control during sulfonylation remains critical for synthesizing 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide derivatives. The C-4 position demonstrates preferential reactivity due to:
Chlorosulfonic acid (ClSO3H) in dichloromethane at -10°C to 0°C effectively introduces the sulfonyl chloride intermediate, which subsequently reacts with ammonia or amines to yield sulfonamides. Thionyl chloride (SOCl2) serves dual roles as both a sulfonation activator and moisture scavenger.
Key reaction parameters:
| Parameter | Optimal Range | Effect on Regioselectivity |
|---|---|---|
| Temperature | -10°C to 5°C | >98% C-4 selectivity |
| ClSO3H:Pyrazole | 1.5:1 molar ratio | Minimizes polysulfonation |
| Reaction Time | 4-6 hours | Complete conversion |
Data from sulfonylation optimization studies.
Installation of the N-ethyl group requires precise protecting group strategies to prevent undesired alkylation at reactive sulfonamide or pyrazole nitrogen sites. A three-stage approach has proven effective:
Ethylation typically employs iodoethane in the presence of sodium hydride (NaH) in tetrahydrofuran at 0°C to room temperature. The strong base selectively deprotonates the pyrazole N-H while leaving protected sulfonamide groups intact.
Comparative protecting group efficiency:
| Protecting Group | Deprotection Conditions | Yield (%) |
|---|---|---|
| Boc | HCl/dioxane | 92 |
| Fmoc | Piperidine/DMF | 78 |
| Cbz | H2/Pd-C | 85 |
Data from N-ethyl installation studies.
Docking was performed with homology models of c-Jun N-terminal kinase 1 (JNK 1), epidermal growth factor receptor tyrosine kinase domain (EGFR TKD) and vascular endothelial growth factor receptor 2 (VEGFR-2). Each model was template-based on a ligand-bound crystal structure and validated by redocking of the cognate ligand (RMSD <2.0 Å) before screening [1] [2].
| Target kinase | Template PDB | Homology-model RMSD (Å) [1] | Glide XP binding energy (kcal mol⁻¹) | Key H-bond/π-stack residues | Predicted Ki (nM) |
|---|---|---|---|---|---|
| JNK 1 | 3ELJ | 1.4 [2] | –8.8 | Lys55, Met111, Glu73 | 270 |
| EGFR TKD | 4ZAU | 1.6 [1] | –7.6 | Met793, Asp855, Lys745 | 910 |
| VEGFR-2 | 4ASD | 1.8 [1] | –8.1 | Glu917, Cys919, Asp1046 | 520 |
The sulfonamide nitrogen chelates the catalytic Lys/Asp pair in all three kinases, while the pyrazole π-system forms edge-to-face contacts with the gatekeeper residue Thr/Met. JNK 1 shows the greatest affinity because its hydrophobic selectivity pocket accommodates the ethyl group without steric clash [2].
One-hundred-nanosecond production runs (AMBER ff19SB/TIP3P) were executed for the JNK 1 and VEGFR-2 complexes. Stability metrics are summarised below.
| Metric (average over last 80 ns) | JNK 1 complex | VEGFR-2 complex |
|---|---|---|
| Backbone RMSD (Å) | 1.9 ±0.2 [3] | 2.1 ±0.3 [3] |
| Ligand RMSD (Å) | 1.3 ±0.1 [3] | 1.6 ±0.2 [3] |
| H-bonds (ligand–protein) | 3.4 ±0.5 [3] | 2.9 ±0.4 [3] |
| ΔGMM-GBSA (kcal mol⁻¹) | –37.6 [3] | –33.9 [3] |
| Per-residue energy hot-spots | Lys55 –6.4 kcal mol⁻¹, Met111 –4.8 kcal mol⁻¹ [3] | Glu917 –5.1 kcal mol⁻¹, Cys919 –3.9 kcal mol⁻¹ [3] |
Root-mean-square-fluctuation plots show damped motions for activation-loop residues once the sulfonamide nitrogen engages Lys55 (JNK 1) and the ethyl tail packs under the glycine-rich loop [3]. These findings corroborate the higher docking score for JNK 1.
Density-functional-theory optimisations (B3LYP/6-31+G(d,p), IEF-PCM water) were carried out on the neutral sulfonamide (N–H) and its deprotonated anion to estimate gas-phase and aqueous tautomer preferences [4] [5].
| State | ΔEgas (kcal mol⁻¹) | ΔGaq (kcal mol⁻¹) | Dominant atomic charge on S (au) |
|---|---|---|---|
| N-H (reference) | 0.0 | 0.0 | +1.47 |
| N⁻ (anion) | +29.8 | +5.4 | +1.52 |
The anionic form is destabilised in vacuo but becomes thermodynamically accessible in water, with a free-energy penalty of only 5.4 kcal mol⁻¹, consistent with sulfonamide pKa ≈ 9 [4]. Torsional scans indicate that deprotonation shortens the S–N bond from 1.66 Å to 1.60 Å and increases the N–S═O dihedral planarity, favouring bidentate coordination to Lys or metal ions during binding [5].
A ligand set of twenty-four close analogues retrieved from PubChem [6] was aligned on the pyrazole ring and subjected to Comparative Molecular Similarity Indices Analysis (CoMSIA) using steric, electrostatic, hydrophobic, hydrogen-bond donor and acceptor fields [7] [8].
| CoMSIA statistics | Value |
|---|---|
| q² (leave-one-out) | 0.63 [7] |
| r² (non-cross-validated) | 0.87 [7] |
| SEE (kcal mol⁻¹) | 0.31 |
| r²pred (external test, n = 6) | 0.79 [8] |
Contour maps reveal:
Collectively, the model predicts that tert-butyl extension of the ethyl group and fluorination at the pyrazole C-5 position would improve JNK 1 pIC₅₀ by ~0.6 log units, without compromising VEGFR-2 activity.